![molecular formula C10H9ClN4S B2622863 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2411261-65-7](/img/structure/B2622863.png)
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride is a compound that belongs to the class of heterocyclic organic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound has shown potential in various scientific research fields due to its unique chemical structure and properties.
作用机制
Target of Action
Compounds with a pyrrolo[2,3-b]pyridine structure have been found to have potent activities against fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
These compounds might inhibit the kinase activity of FGFRs, preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This could result in the inhibition of downstream signaling pathways that regulate cell proliferation and migration, angiogenesis, and other processes .
Biochemical Pathways
The inhibition of FGFRs could affect several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are involved in cell proliferation, migration, and survival, so their inhibition could potentially slow tumor growth .
Result of Action
The inhibition of FGFRs and their downstream signaling pathways could potentially result in reduced cell proliferation and migration, as well as induced apoptosis . This could slow the growth of tumors and potentially shrink them over time .
生化分析
Biochemical Properties
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride plays a crucial role in modulating biochemical reactions, particularly those involving kinases. This compound has been identified as a potent inhibitor of fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . The interaction with these receptors involves binding to the ATP-binding pocket, thereby inhibiting their kinase activity. This inhibition leads to the suppression of downstream signaling pathways that are critical for cell proliferation and survival.
Cellular Effects
The effects of this compound on cellular processes are profound. In various cell types, including cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . The inhibition of FGFR signaling disrupts key pathways such as the RAS-MEK-ERK and PI3K-AKT pathways, which are essential for cell growth and survival. Additionally, this compound affects gene expression by modulating the activity of transcription factors downstream of FGFR signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding to the kinase domain of FGFRs . This binding prevents the phosphorylation of tyrosine residues, which is necessary for the activation of the receptor and subsequent signaling cascades. The compound’s ability to inhibit both serine/threonine and tyrosine kinases underscores its versatility and potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard storage conditions, but its activity can degrade over extended periods or under harsh conditions . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, with minimal resistance development in vitro .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound’s metabolites are excreted via the renal and biliary routes. The interaction with metabolic enzymes can influence the compound’s half-life and bioavailability, affecting its overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and accumulation in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures adequate concentrations at the site of action .
Subcellular Localization
The subcellular localization of this compound is predominantly in the cytoplasm, where it interacts with FGFRs . The compound’s localization is influenced by its chemical structure and the presence of targeting signals that direct it to specific cellular compartments. This localization is essential for its inhibitory activity, as it allows the compound to effectively bind to its target receptors .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications .
化学反应分析
Types of Reactions
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the molecule .
科学研究应用
相似化合物的比较
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and have shown various biological activities.
Uniqueness
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both a pyrrolo[2,3-b]pyridine and a thiazole ring in its structure. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
属性
IUPAC Name |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S.ClH/c11-10-14-8(5-15-10)7-4-13-9-6(7)2-1-3-12-9;/h1-5H,(H2,11,14)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAAIHUHNDOFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C3=CSC(=N3)N)N=C1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-bromo-2-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2622780.png)
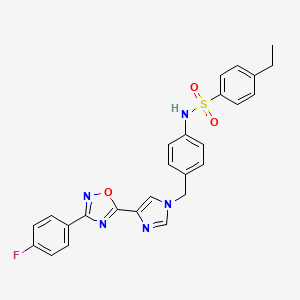
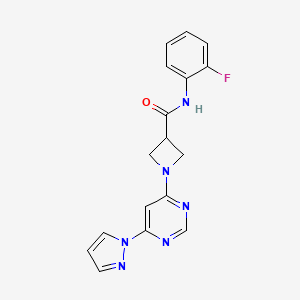
![4-(oxolan-3-yl)-N-[(thiophen-2-yl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B2622787.png)
![N-(3-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2622789.png)
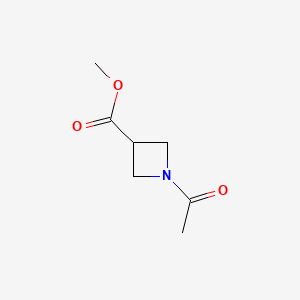
![N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine](/img/structure/B2622792.png)
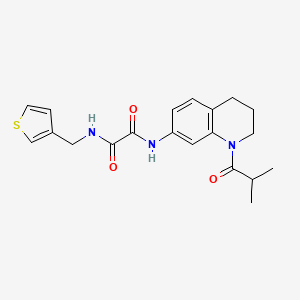
![2-({1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2622797.png)
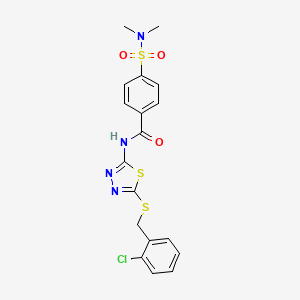
![2-{[1-(Cyclopropanesulfonyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2622799.png)
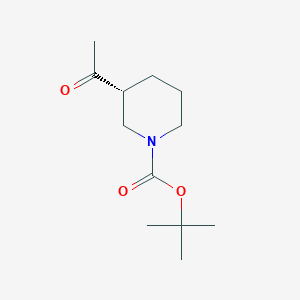
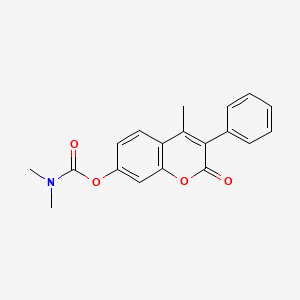
![4-acetyl-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2622803.png)
